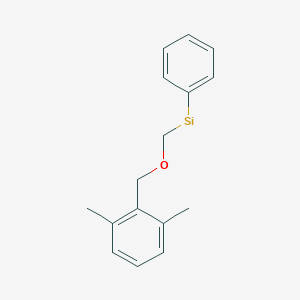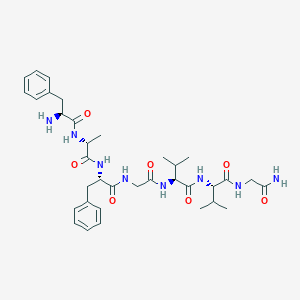
L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a complex peptide compound composed of multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can produce quinones, while reduction of disulfide bonds results in free thiols.
Applications De Recherche Scientifique
L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanyl-L-phenylalanine: A simpler dipeptide with similar structural motifs.
L-Valyl-L-valine: Another dipeptide with valine residues, used in similar research contexts.
L-Alanyl-L-valine: A dipeptide with alanine and valine, studied for its unique properties.
Uniqueness
L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is unique due to its complex structure, which allows for diverse interactions and applications. Its combination of multiple amino acids provides a versatile platform for studying peptide chemistry and developing new therapeutic agents.
Propriétés
Numéro CAS |
649727-65-1 |
|---|---|
Formule moléculaire |
C35H50N8O7 |
Poids moléculaire |
694.8 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C35H50N8O7/c1-20(2)29(34(49)38-18-27(37)44)43-35(50)30(21(3)4)42-28(45)19-39-33(48)26(17-24-14-10-7-11-15-24)41-31(46)22(5)40-32(47)25(36)16-23-12-8-6-9-13-23/h6-15,20-22,25-26,29-30H,16-19,36H2,1-5H3,(H2,37,44)(H,38,49)(H,39,48)(H,40,47)(H,41,46)(H,42,45)(H,43,50)/t22-,25+,26+,29+,30+/m1/s1 |
Clé InChI |
WXOCRWBSVRZMFI-HEBLONFGSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12599766.png)
![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
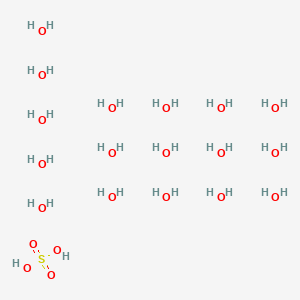
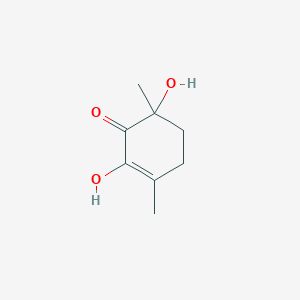

propanedinitrile](/img/structure/B12599825.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
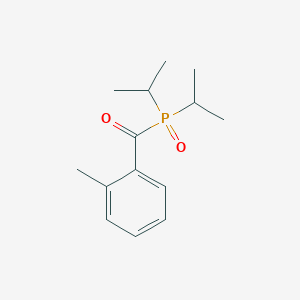
![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
